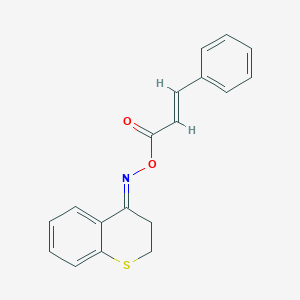![molecular formula C38H42N2O B421509 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one CAS No. 302333-59-1](/img/structure/B421509.png)
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a tetrahydrocarbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the tetrahydrocarbazole core. The final step involves the attachment of the dibenzylamino-ethyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Adamantan-1-yl-9-(2-amino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one
- 6-Adamantan-1-yl-9-(2-methylamino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one
- 6-Adamantan-1-yl-9-(2-dimethylamino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one
Uniqueness
What sets 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one apart from similar compounds is its unique combination of functional groups. The presence of the adamantane moiety and the dibenzylamino-ethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
302333-59-1 |
|---|---|
Molecular Formula |
C38H42N2O |
Molecular Weight |
542.8g/mol |
IUPAC Name |
6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C38H42N2O/c41-36-13-7-12-33-34-21-32(38-22-29-18-30(23-38)20-31(19-29)24-38)14-15-35(34)40(37(33)36)17-16-39(25-27-8-3-1-4-9-27)26-28-10-5-2-6-11-28/h1-6,8-11,14-15,21,29-31H,7,12-13,16-20,22-26H2 |
InChI Key |
VSEWFQKWBCPERC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)C45CC6CC(C4)CC(C6)C5)CCN(CC7=CC=CC=C7)CC8=CC=CC=C8 |
Canonical SMILES |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)C45CC6CC(C4)CC(C6)C5)CCN(CC7=CC=CC=C7)CC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


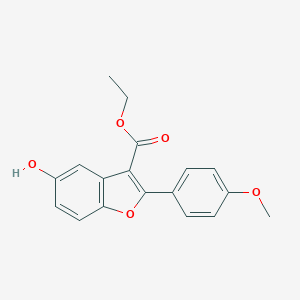
![2,3,7,7-tetramethyl-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B421431.png)
![2,3,4,10-Tetrahydropyrano[2,3-b]quinolin-5-one](/img/structure/B421435.png)
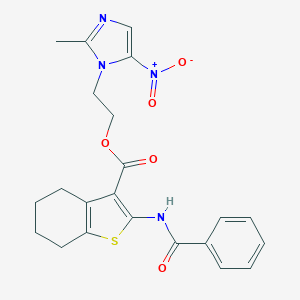
![8-Chloro-4-(4-morpholinyl)pyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B421438.png)
![2-(4-chloro-2-methyl-7-oxo-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)acetamide](/img/structure/B421440.png)
![4-(4-Morpholinyl)pyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B421441.png)
![1-Benzyl-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B421442.png)
![1-(4-Phenyl-1-piperazinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)-2-propanol](/img/structure/B421444.png)

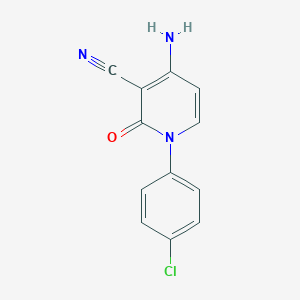
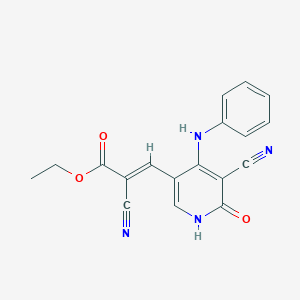
![N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421453.png)
